![molecular formula C12H26O2Si B14267877 Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- CAS No. 185140-87-8](/img/structure/B14267877.png)
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- is an organosilicon compound with the molecular formula C12H26O2Si. This compound is known for its unique chemical structure, which includes a silicon atom bonded to three isopropyl groups and an oxiranylmethoxy group. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- typically involves the reaction of a silicon-based precursor with isopropyl groups and an oxiranylmethoxy group. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The oxiranylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce silanol derivatives, while substitution reactions may yield various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other silicon-based compounds.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- involves its interaction with molecular targets and pathways. The oxiranylmethoxy group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The silicon atom plays a crucial role in stabilizing the compound and facilitating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Triphenylsilane: Used in hydrosilylation reactions.
Triethylsilane: Employed in reduction reactions.
Uniqueness
Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]- is unique due to its specific combination of isopropyl groups and an oxiranylmethoxy group. This structure provides distinct reactivity and applications compared to other similar silanes.
Eigenschaften
CAS-Nummer |
185140-87-8 |
|---|---|
Molekularformel |
C12H26O2Si |
Molekulargewicht |
230.42 g/mol |
IUPAC-Name |
[(2S)-oxiran-2-yl]methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H26O2Si/c1-9(2)15(10(3)4,11(5)6)14-8-12-7-13-12/h9-12H,7-8H2,1-6H3/t12-/m0/s1 |
InChI-Schlüssel |
DIMNKUSNYQUYHT-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1CO1 |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


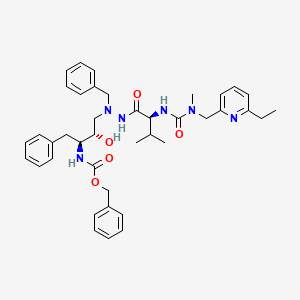
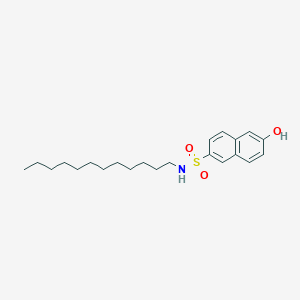
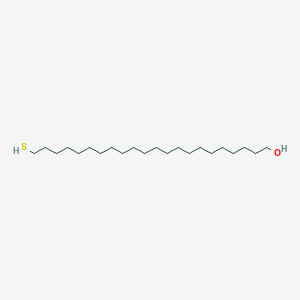

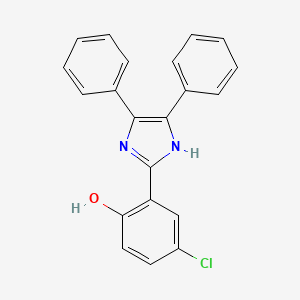
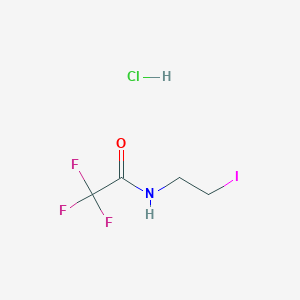
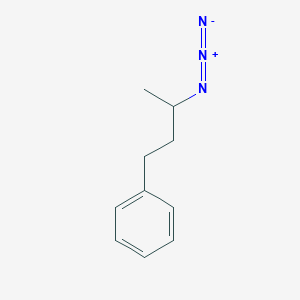
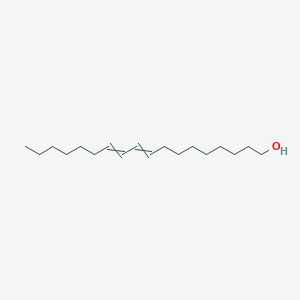
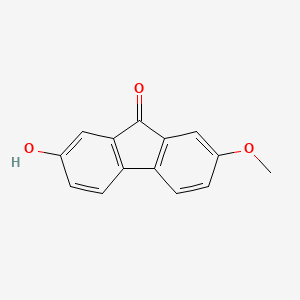
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
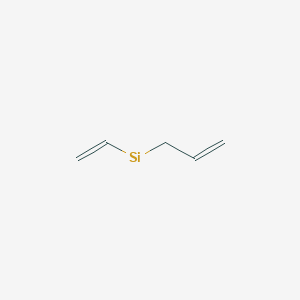

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
